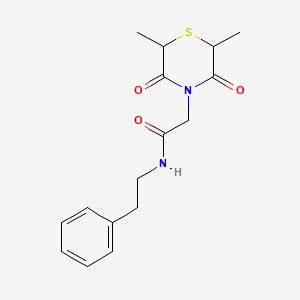

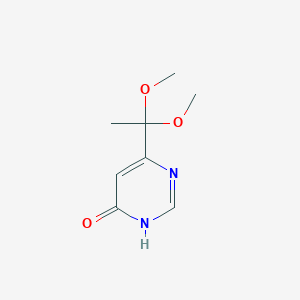

![molecular formula C20H17N7OS B2628292 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1257552-65-0](/img/structure/B2628292.png)

5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy entails the use of Sonogashira and Stille reactions .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by suitable spectroscopic techniques . The structure of the newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the modification of the photocatalyst’s optoelectronic and photophysical properties .Scientific Research Applications

Synthesis and Structural Analysis Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a compound with a complex structure involving heterocyclic cores and multiple functional groups. The synthesis processes for related compounds often involve multi-step reactions, starting from basic heterocyclic components and progressing through various intermediates. For instance, compounds similar to the one have been synthesized through the condensation of acid chlorides with hydroxyethyl piperazine or dichloropiperazine, leading to a range of amide derivatives. These compounds' structures are confirmed through a combination of spectral studies (IR, 1H NMR, Mass spectra) and elemental analysis, ensuring the correct formation of the target compound (Patel, Agravat, & Shaikh, 2011).

Biological Activity and Potential Applications Compounds with similar structural features to Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone have been explored for a range of biological activities. Some notable areas of research include:

Antimicrobial Activity : Derivatives of benzothiazole, a core component in the compound of interest, have shown variable and modest activity against bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Properties : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new anti-mycobacterial chemotypes. Several compounds in this category have demonstrated potential anti-tubercular activity, making them promising candidates for tuberculosis treatment (Pancholia et al., 2016).

Antitubercular and Antifungal Activity : Some derivatives, especially those involving thiadiazole moieties, have shown notable antitubercular and antifungal activities. These findings suggest potential applications in treating tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Antiproliferative and Cytotoxic Effects : Compounds structurally related to the compound have demonstrated significant antiproliferative effects on various cancer cell lines. The mechanism often involves inhibiting cell cycle progression or inducing apoptosis, suggesting potential applications in cancer therapy (Kumar et al., 2014).

Mechanism of Action

Target of Action

Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .

Mode of Action

These compounds often function as electron donor-acceptor (D-A) systems . The benzo[c][1,2,5]thiadiazole motif serves as an electron acceptor group, and its optoelectronic and photophysical properties can be modified by varying the electron donor groups .

Biochemical Pathways

The specific biochemical pathways affected by these compounds would depend on their exact chemical structure and the nature of the electron donor groups attached to the benzo[c][1,2,5]thiadiazole motif .

Result of Action

The molecular and cellular effects of these compounds can vary widely, depending on their specific chemical structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as light conditions, given their potential use in photovoltaics and as photocatalysts .

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXWSRULABIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2628212.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)

![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)

![3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628229.png)